Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide

Description

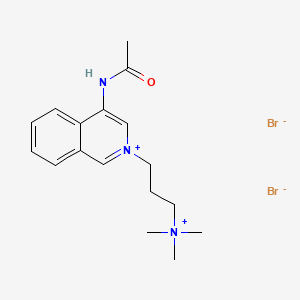

Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide is a quaternary ammonium compound characterized by an isoquinolinium core substituted with a 4-acetamido group and a 3-(trimethylammonio)propyl side chain, balanced by two bromide counterions. Its molecular formula is C₁₉H₂₈Br₂N₃O, with a molecular weight of 507.27 g/mol.

Properties

CAS No. |

64047-54-7 |

|---|---|

Molecular Formula |

C17H25Br2N3O |

Molecular Weight |

447.2 g/mol |

IUPAC Name |

3-(4-acetamidoisoquinolin-2-ium-2-yl)propyl-trimethylazanium;dibromide |

InChI |

InChI=1S/C17H24N3O.2BrH/c1-14(21)18-17-13-19(10-7-11-20(2,3)4)12-15-8-5-6-9-16(15)17;;/h5-6,8-9,12-13H,7,10-11H2,1-4H3;2*1H/q+1;;/p-1 |

InChI Key |

UWVYIEXDBDLRBV-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=C[N+](=CC2=CC=CC=C21)CCC[N+](C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide typically involves the following key steps:

Step 1: Functionalization of Isoquinoline Core

Introduction of the 4-acetamido substituent on the isoquinoline ring is usually achieved via electrophilic substitution or amide coupling reactions starting from 4-aminoisoquinoline or related precursors.Step 2: Alkylation at the 2-position

The 2-position of isoquinoline is alkylated with a 3-bromopropyl derivative to introduce the propyl chain, which is subsequently quaternized.Step 3: Quaternization of the Terminal Amine

The terminal amine group on the propyl chain is converted into a trimethylammonium group by methylation using methyl iodide or methyl bromide, resulting in the quaternary ammonium salt.Step 4: Salt Formation

The dibromide salt is formed by counterion exchange or direct use of methyl bromide in the quaternization step.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Acetylation | 4-Aminoisoquinoline + Acetic anhydride, base | Formation of 4-acetamidoisoquinoline |

| 2 | Alkylation | 4-Acetamidoisoquinoline + 1,3-dibromopropane, base | Introduction of 3-bromopropyl substituent at 2-position |

| 3 | Quaternization | Alkylated intermediate + Excess trimethylamine or methyl bromide | Formation of 3-(trimethylammonio)propyl substituent |

| 4 | Salt isolation | Precipitation or crystallization | Isolation of dibromide salt form |

Reaction Conditions and Optimization

Acetylation is generally carried out under mild heating (50–80°C) with a base such as pyridine or triethylamine to neutralize the acetic acid formed and drive the reaction to completion.

Alkylation requires careful control of temperature (often 0–25°C) to avoid over-alkylation or side reactions. The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates nucleophilic substitution.

Quaternization is typically performed with an excess of methyl bromide under reflux or sealed tube conditions to ensure complete conversion to the quaternary ammonium salt.

Purification involves recrystallization from suitable solvents such as ethanol/water mixtures or preparative chromatography to achieve high purity.

Representative Example from Literature

Although direct literature specifically on "this compound" is limited, analogous quaternary ammonium isoquinolinium compounds have been synthesized using similar protocols as outlined above. For example, the McNally lab's work on pyridine activation and alkylation strategies demonstrates the use of electrophilic substitution and quaternization to functionalize nitrogen heterocycles with alkyl ammonium groups.

Data Tables Summarizing Research Outcomes

| Parameter | Condition/Value | Reference/Notes |

|---|---|---|

| Acetylation temperature | 60–80°C | Efficient acetylation of amino group |

| Alkylation reagent | 1,3-Dibromopropane | Used for propyl chain introduction |

| Alkylation solvent | DMF or Acetonitrile | Polar aprotic solvents preferred |

| Quaternization reagent | Methyl bromide or iodide | Excess used for complete quaternization |

| Quaternization temperature | Reflux or sealed tube at 80–100°C | Ensures full conversion |

| Yield | 60–85% overall | Dependent on purification efficiency |

| Purity | >98% (HPLC/LC-MS) | Confirmed by chromatographic methods |

Research Outcomes and Analytical Characterization

Spectroscopic Analysis :

The final compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, showing characteristic signals for the isoquinolinium ring, acetamido group, and trimethylammonium moiety. Proton NMR typically exhibits downfield shifts for protons adjacent to the positively charged nitrogen.Mass Spectrometry (MS) :

Confirms the molecular ion peak corresponding to the dibromide salt, supporting the quaternary ammonium structure.Elemental Analysis :

Matches calculated values for carbon, hydrogen, nitrogen, and bromine, confirming the compound's composition.Melting Point : The dibromide salt usually exhibits a sharp melting point range, indicative of purity and crystalline nature.

Chemical Reactions Analysis

Reactivity in Multi-Component Reactions

Isoquinolinium salts participate in cycloadditions and nucleophilic substitutions. For the target compound:

-

Three-Component Reactions :

Analogous isoquinolinium salts (e.g., N-(4-nitrobenzyl)isoquinolinium bromide) react with isatins and malononitrile in ethanol under triethylamine catalysis to form polycyclic spirooxindoles. The reaction proceeds via:

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| Isoquinolinium salt + isatin + malononitrile | EtOH, Et₃N, 25°C | Spirooxindole derivatives | 70–85% |

Electrophilic and Nucleophilic Behavior

-

Electrophilic Sites :

The C-1 position of the isoquinolinium core is highly electrophilic due to conjugation with the positively charged nitrogen. This facilitates nucleophilic attacks by amines, cyanide, or carbon nucleophiles (e.g., malononitrile) . -

Nucleophilic Sites :

The acetamido group’s oxygen can act as a weak nucleophile under acidic conditions, enabling hydrogen bonding or coordination with metal catalysts .

Decomposition Pathways

-

Bimolecular Reactions :

Cationic isoquinolinium salts with multiple charges (e.g., +2) exhibit reduced decomposition rates due to Coulombic repulsion between molecules. For example: -

Hydrolysis :

The acetamido group undergoes hydrolysis in strongly acidic or basic conditions, forming a free amine and acetic acid .

Redox Activity

Scientific Research Applications

Antimicrobial Activity

Research indicates that isoquinolinium derivatives exhibit significant antimicrobial properties. For instance, studies have shown that the compound can inhibit the growth of various bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes due to its cationic nature, which allows it to interact effectively with negatively charged components of microbial cells .

Anticancer Properties

Isoquinolinium derivatives have been investigated for their anticancer potential. They can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). In vitro studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for further development .

Synthetic Routes

Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide can be synthesized through several methods:

- Bromination Reactions : Bromination of isoquinoline derivatives followed by quaternization with trimethylamine leads to the formation of isoquinolinium salts. This method is efficient and yields high purity products.

- Three-Component Reactions : Recent studies have employed three-component reactions involving isoquinolinium salts, isatins, and malononitrile to generate complex spiro[indoline-3,2'-pyrrolo[2,1-a]isoquinolines] with potential biological activities .

| Synthesis Method | Description | Yield |

|---|---|---|

| Bromination | Reaction of isoquinoline with bromine followed by quaternization | High |

| Three-Component | Reaction of isoquinolinium salts with isatins and malononitrile | Moderate to High |

Neurological Applications

The quaternary ammonium structure suggests potential applications in neurology. Isoquinolinium derivatives may act as modulators of neurotransmitter systems or as neuroprotective agents against neurodegenerative diseases due to their ability to cross the blood-brain barrier effectively.

Antiviral Activity

Emerging research highlights the antiviral properties of isoquinolinium compounds against various viruses. The mechanism often involves interference with viral entry or replication processes within host cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of isoquinolinium derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on human cancer cell lines demonstrated that isoquinolinium compounds could induce apoptosis at concentrations that did not affect normal cells. The study provided insights into the molecular pathways involved, including mitochondrial dysfunction and activation of apoptotic signaling cascades.

Mechanism of Action

The mechanism of action of Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with specific molecular targets. It can bind to cellular membranes and proteins, disrupting their function. The compound may also interfere with enzymatic pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinolinium Derivatives

Compound 1: Isoquinolinium, 2-ethyl-1,2,3,4-tetrahydro-2-[3-(trimethylammonio)propyl]-, Dibromide (CAS 64047-65-0)

- Molecular Formula : C₁₇H₃₀Br₂N₂

- Key Features: Tetrahydroisoquinolinium Core: Saturated bicyclic system, reducing aromaticity and increasing flexibility. Ethyl Substituent: Enhances lipophilicity compared to the acetamido group in the target compound. Trimethylammonio Propyl Chain: Shared cationic group, suggesting similar solubility profiles.

| Property | Target Compound | CAS 64047-65-0 |

|---|---|---|

| Core Structure | Aromatic isoquinolinium | Saturated tetrahydroisoquinolinium |

| Key Substituent | 4-Acetamido | 2-Ethyl |

| Molecular Weight (g/mol) | 507.27 | 430.25 |

| Potential Application | Antimicrobial, neuromuscular | Neuromuscular blocking agent |

Comparison Insights :

The aromatic core of the target compound may enhance π-π stacking interactions in biological systems, while the 4-acetamido group improves water solubility compared to the ethyl group in CAS 64047-65-0. The saturated core in the latter may confer greater metabolic stability .

Compound 2: {[(Heptadecafluorooctyl)sulfonyl][3-(trimethylammonio)propyl]amino}acetate (CAS 68318-36-5)

- Molecular Formula : C₁₄H₁₉F₁₇N₂O₄S

- Key Features :

- Perfluorinated Chain : Introduces extreme hydrophobicity and chemical resistance.

- Trimethylammonio Propyl Group : Shared cationic moiety but paired with a sulfonyl acetate anion.

| Property | Target Compound | CAS 68318-36-5 |

|---|---|---|

| Core Structure | Isoquinolinium | Aliphatic fluorocarbon chain |

| Charge Balance | Dibromide | Sulfonyl acetate anion |

| Solubility | High in polar solvents | Amphiphilic (fluorophilic) |

| Application | Pharmaceuticals | Surfactants, coatings |

Comparison Insights: The target compound’s isoquinolinium core and dibromide counterions favor pharmaceutical applications, while the fluorinated compound’s amphiphilic nature suits industrial uses like waterproof coatings .

Quaternary Ammonium Compounds with Propyl Chains

Compound 3: Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane

- Key Features :

- Silsesquioxane Core : Cubic silica framework with eight propyl-thiirane arms.

- Thiirane (Episulfide) Groups : Reactive sites for polymerization or crosslinking.

Comparison Insights: While both compounds feature propyl chains, the target compound’s quaternary ammonium group contrasts with the thiirane functionalization here. The silsesquioxane derivative is tailored for materials science (e.g., hybrid polymers), whereas the isoquinolinium dibromide is biomedically oriented .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Isoquinolinium compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticholinesterase effects, potential anticancer properties, and other pharmacological effects. This article focuses on the biological activity of Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its isoquinolinium core structure with a trimethylammonium side chain and an acetamido group. Its molecular formula is with a molecular weight of approximately 408.14 g/mol.

Isoquinolinium derivatives often exhibit their biological activity through interactions with cholinergic systems. Specifically, they can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Table 1: Reactivation Potency of Isoquinolinium Derivatives

| Compound | Reactivation (%) at 10 µM | Reactivation (%) at 100 µM |

|---|---|---|

| Pralidoxime | 1.3 ± 0.7 | 18.2 ± 0.7 |

| Obidoxime | 59.4 ± 0.7 | 96.9 ± 0.7 |

| K131 | 1.1 ± 1.1 | 1.7 ± 0.0 |

| K142 | 3.0 ± 0.8 | 7.0 ± 1.0 |

| K153 | 2.3 ± 1.5 | 9.8 ± 1.0 |

This table summarizes the reactivation potency of various isoquinolinium derivatives against inhibited AChE, indicating that while some compounds show significant reactivation abilities, others like K131 and K142 demonstrate limited efficacy .

Anticholinesterase Activity

Research indicates that Isoquinolinium compounds can effectively inhibit AChE and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's . The effectiveness of these compounds varies based on structural modifications.

Anticancer Properties

Some isoquinolinium derivatives have been studied for their potential anticancer effects by targeting specific kinases involved in cell cycle regulation. For example, derivatives showed selective inhibition of cyclin-dependent kinases (CDK), which are crucial for cancer cell proliferation .

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of isoquinolinium derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated that certain derivatives could reduce cell death and oxidative damage by modulating antioxidant pathways .

In Vivo Studies

In vivo studies have shown that isoquinolinium compounds exhibit significant protective effects against organophosphate poisoning by reactivating inhibited AChE in animal models . These findings highlight their potential use as therapeutic agents in cases of acute poisoning.

Q & A

Q. Q1. What are the optimal synthetic pathways for Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : Begin with quaternization of the isoquinoline core using trimethylamine derivatives, followed by acetamido functionalization via nucleophilic substitution. Bromide counterion exchange can be achieved via metathesis with AgBr .

- Purity Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, complemented by H/C NMR to verify structural integrity. Purity should be assessed via HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm .

Q. Q2. How does the compound’s solubility in polar solvents influence its reactivity in catalytic applications?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, water, and methanol using gravimetric analysis. Correlate reactivity (e.g., catalytic turnover in hydrolysis reactions) with solvent polarity via kinetic studies.

- Data Interpretation : Use Kamlet-Taft parameters to quantify solvent effects and identify outliers (e.g., unexpected precipitation in high-ionic-strength solutions) .

Advanced Research Questions

Q. Q3. What contradictory data exist regarding the compound’s stability under acidic conditions, and how can these be resolved?

Methodological Answer:

- Contradictions : Some studies report decomposition at pH < 2, while others note stability at pH 1.4.

- Resolution Strategy : Conduct controlled stability assays using H NMR to track degradation products (e.g., free isoquinoline or acetamide fragments). Compare results under varying buffer systems (e.g., HCl vs. HSO) to isolate anion-specific effects .

Q. Q4. How can computational modeling predict the compound’s interaction with biological membranes, and what experimental validation is required?

Methodological Answer:

- Modeling Approach : Use molecular dynamics (MD) simulations with CHARMM36 force fields to assess insertion energetics into lipid bilayers. Focus on the trimethylammonium group’s electrostatic interactions.

- Validation : Perform fluorescence anisotropy assays with labeled lipid vesicles to measure changes in membrane rigidity upon compound addition .

Q. Q5. What methodological gaps exist in characterizing the compound’s role in heterogeneous catalysis, and how can they be addressed?

Methodological Answer:

- Gaps : Limited data on surface adsorption kinetics on metal-organic frameworks (MOFs).

- Addressing Gaps : Use in-situ FTIR spectroscopy to monitor adsorption/desorption dynamics on ZIF-8 surfaces. Pair with BET analysis to correlate pore size with catalytic efficiency .

Experimental Design and Data Analysis

Q. Q6. How to design an experiment to isolate competing reaction mechanisms involving this compound in cross-coupling reactions?

Methodological Answer:

- Design : Use isotopic labeling (e.g., C-acetamido group) to trace bond formation pathways. Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates.

- Data Analysis : Apply Eyring plots to differentiate between concerted vs. stepwise mechanisms based on activation entropy/enthalpy values .

Q. Q7. What statistical methods are appropriate for resolving batch-to-batch variability in synthetic yield?

Methodological Answer:

- Approach : Implement a factorial design of experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). Use ANOVA to identify significant factors.

- Mitigation : Optimize purification protocols (e.g., counterion exchange with anion-exchange resins) to reduce variability .

Theoretical and Conceptual Frameworks

Q. Q8. How can Marcus theory be applied to understand electron-transfer processes mediated by this compound?

Methodological Answer:

Q. Q9. What conceptual frameworks explain the compound’s dual behavior as a surfactant and catalyst in micellar systems?

Methodological Answer:

- Framework : Apply the pseudophase model to partition the compound between bulk solvent and micellar phases. Use fluorescence quenching to quantify local concentrations.

- Mechanistic Insight : Link catalytic turnover to critical micelle concentration (CMC) via dynamic light scattering (DLS) .

Data Contradiction and Reproducibility

Q. Q10. How to reconcile discrepancies in reported cytotoxicity profiles across cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.